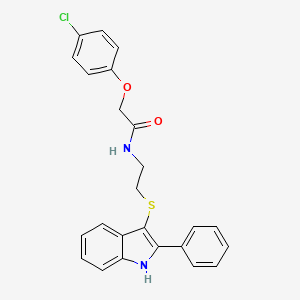

2-(4-chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide

説明

2-(4-Chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is a synthetic acetamide derivative featuring a hybrid structure combining a 4-chlorophenoxy group, a 2-phenylindole core, and a thioethyl linker. Its molecular architecture integrates aromatic, heterocyclic, and sulfur-containing moieties, enabling diverse interactions with biological targets.

特性

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O2S/c25-18-10-12-19(13-11-18)29-16-22(28)26-14-15-30-24-20-8-4-5-9-21(20)27-23(24)17-6-2-1-3-7-17/h1-13,27H,14-16H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHDSUDKBNPJSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)COC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide typically involves multiple steps:

Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

Indole Derivative Synthesis: The indole moiety can be synthesized through Fischer indole synthesis or other suitable methods.

Thioether Linkage Formation: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Final Coupling: The chlorophenoxy intermediate is coupled with the indole-thioether derivative under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl group or other reducible functionalities within the molecule.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Alcohols or amines, depending on the target functional group.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-(4-chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide. For instance, derivatives containing indole structures have demonstrated significant cytotoxic effects against various cancer cell lines, including colon, lung, breast, and skin cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound also exhibits antimicrobial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial activity is attributed to the indole moiety which enhances the interaction with bacterial cell membranes.

Structure-Activity Relationship (SAR)

Studies focusing on the SAR of similar compounds have indicated that the presence of specific functional groups significantly influences biological activity. For example, the introduction of electron-withdrawing groups like chlorine enhances the anticancer efficacy by improving binding affinity to target proteins involved in cancer cell growth.

Case Study 1: Indole Derivatives Against Cancer

A study conducted on a series of indole derivatives demonstrated that modifications at the phenyl and thiazole positions could lead to enhanced anticancer activity. The compound's ability to induce apoptosis was confirmed through flow cytometry assays, showing a marked increase in cell death in treated groups compared to controls .

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal illustrated the effectiveness of related compounds against various bacterial strains. The study revealed that compounds with similar structures exhibited lower minimum inhibitory concentrations (MICs), suggesting that structural modifications can lead to improved antimicrobial properties .

作用機序

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The indole moiety, in particular, is known for its ability to engage in π-π stacking and hydrogen bonding interactions, which can be crucial for its biological activity.

類似化合物との比較

N-(3-Trifluoroacetyl-indol-7-yl) Acetamides

Compounds such as (E)-N-[5-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl] Acetamide (4f) () feature a trifluoroacetyl group on the indole ring. This electron-withdrawing substituent enhances metabolic stability compared to the target compound’s 4-chlorophenoxy group. However, steric bulk from the trifluoroacetyl group may reduce binding flexibility .

2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-sulfonylacetamides

Compound 31 () and 37 () incorporate sulfonamide (e.g., 4-trifluoromethylphenylsulfonyl or 4-fluorophenylsulfonyl) and 4-chlorobenzoyl groups.

Thioether-Linked Quinazolinone Derivatives

Compounds such as N-(4-Chlorophenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (7) () replace the indole core with a quinazolinone ring. The trimethoxybenzyl group increases lipophilicity (logP ~3.5), whereas the target compound’s 4-chlorophenoxy group offers moderate hydrophobicity. This structural divergence suggests differing pharmacokinetic profiles .

Thiazole-Acetamide Hybrids

2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide (3.1.3) () incorporates a benzothiazole-thiazolidinone system. The methoxyphenyl group enhances solubility compared to the target compound’s phenylindole moiety, but the complex heterocyclic framework may limit synthetic scalability .

Azepane-Modified Indole-Acetamides

2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide () introduces a seven-membered azepane ring. This modification increases conformational flexibility but may reduce metabolic stability due to the larger ring system .

Key Observations

Substituent Effects: Electron-withdrawing groups (e.g., trifluoroacetyl, sulfonamide) enhance target affinity but may reduce bioavailability. The target compound’s 4-chlorophenoxy group balances hydrophobicity and electronic effects .

Core Structure Flexibility: Quinazolinone and thiazole cores () offer rigid scaffolds, while azepane-modified indoles () provide conformational flexibility, impacting binding kinetics .

Synthetic Accessibility : The target compound’s synthesis likely follows a route similar to (reflux with sodium acetate), but yields for analogs vary widely (43–85%) due to substituent complexity .

生物活性

The compound 2-(4-chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is a notable member of the N-phenyl-acetamide class, which has garnered attention for its potential biological activities, particularly in antiviral and antifungal applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a 4-chlorophenoxy group and an indole derivative, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antiviral and antifungal properties.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on viral replication. For instance, a library of N-phenyl-acetamides was tested against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) . The results showed that certain derivatives could inhibit RdRp activity effectively while maintaining low cytotoxicity levels .

| Compound | EC50 (µM) | Cytotoxicity (CC50 µM) | Selectivity Index |

|---|---|---|---|

| 2a | 0.5 | >100 | >200 |

| 6-72 | 0.3 | >100 | >333 |

This table summarizes the effectiveness of selected compounds against SARS-CoV-2 RdRp, highlighting their potential as antiviral agents.

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Research indicates that derivatives with similar structures to this compound demonstrate significant antifungal activity against various fungal strains. Specifically, studies involving alkyl-substituted phenoxy compounds have shown promising results in inhibiting fungal growth, making them candidates for agricultural applications .

Case Studies

- Inhibition of Respiratory Syncytial Virus (RSV) : A study demonstrated that certain N-(phenyl-acetamides), including those related to our compound, effectively inhibited RSV replication at sub-micromolar concentrations. This was attributed to their ability to target viral polymerases .

- Fungal Resistance Studies : Investigations into the efficacy of related compounds against resistant fungal strains revealed that modifications in the phenoxy group significantly enhanced antifungal activity. These findings suggest that structural optimization could lead to more effective treatments .

The proposed mechanism by which these compounds exert their biological effects involves:

- Inhibition of Viral Polymerases : By targeting viral polymerases such as RdRp, these compounds disrupt the replication cycle of viruses.

- Disruption of Fungal Cell Wall Synthesis : The phenoxy group may interfere with key enzymes involved in cell wall biosynthesis in fungi.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(4-chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide in academic settings?

- Methodology :

- Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxylic acid intermediates.

- Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and purify intermediates by washing with sodium bicarbonate and brine .

- Optimize temperature control (e.g., cooling to 0–5°C during reagent addition to minimize side reactions) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology :

- 1H/13C NMR : Confirm aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyl signals (δ ~170 ppm) in DMSO-d6 .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup>) matching the theoretical molecular weight .

- Elemental analysis : Ensure C, H, N, S, and Cl percentages align with calculated values (±0.5%) .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

- Methodology :

- Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .

- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity?

- Methodology :

- SAR studies : Introduce substituents (e.g., halogenation at the indole phenyl ring) and compare activity via dose-response curves .

- Computational docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina to guide rational design .

Q. What advanced techniques resolve contradictions in spectral data during characterization?

- Methodology :

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., thioether vs. phenoxy protons) .

- X-ray crystallography : Resolve ambiguities in stereochemistry by growing single crystals (e.g., using ethanol slow evaporation) .

Q. How can computational methods optimize reaction pathways for scaled-up synthesis?

- Methodology :

- Quantum chemical calculations : Simulate reaction intermediates with Gaussian09 to identify energy barriers .

- Machine learning : Train models on reaction yield data to predict optimal solvent/base combinations .

Q. What strategies confirm the compound’s mechanism of action in biochemical assays?

- Methodology :

- Enzyme inhibition assays : Measure IC50 against purified targets (e.g., topoisomerase II) using fluorogenic substrates .

- Western blotting : Assess downstream protein expression changes (e.g., apoptosis markers like caspase-3) .

Q. How does X-ray crystallography elucidate conformational stability in the solid state?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。